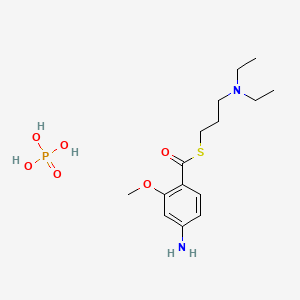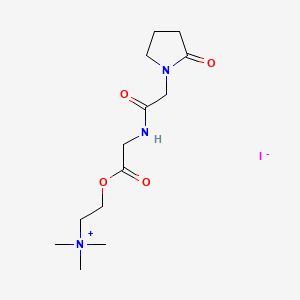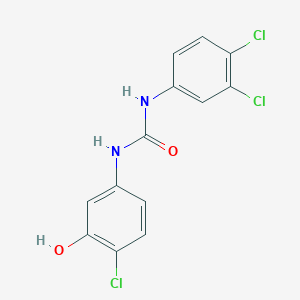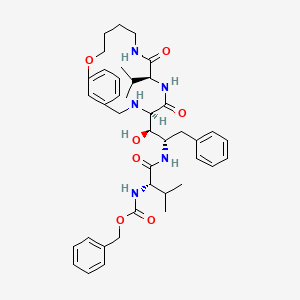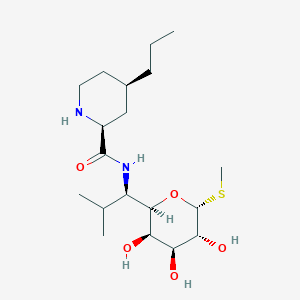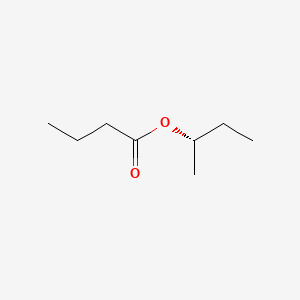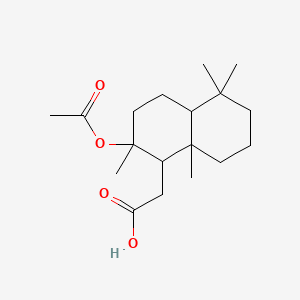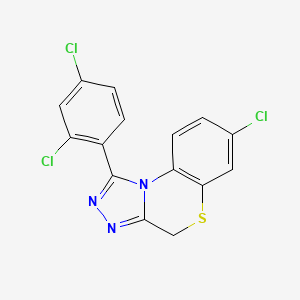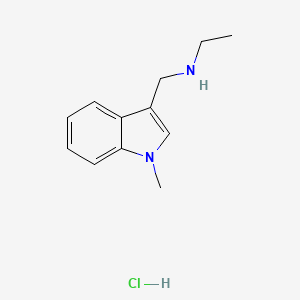
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methacrylyl Group: The methacrylyl group can be introduced via a nucleophilic substitution reaction using methacrylic acid or its derivatives.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Addition of the Pentylthio Group: The pentylthio group can be introduced via a thiolation reaction using pentylthiol and an appropriate activating agent.
Formation of the Fumarate Salt: The final compound can be converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazoline core or the methacrylyl group, leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazinyl and methacrylyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The methacrylyl and piperazinyl groups may enhance binding affinity and specificity, while the pentylthio group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methacrylyl-1-piperazinyl)-4-(methylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(ethylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(butylthio)-quinazoline
Uniqueness
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is unique due to the presence of the pentylthio group, which may impart distinct chemical and biological properties compared to its analogs with shorter alkyl chains.
Properties
CAS No. |
129664-22-8 |
|---|---|
Molecular Formula |
C25H34N4O5 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-5-8-15-26-20-18-9-6-7-10-19(18)22-21(23-20)25-13-11-24(12-14-25)16-17(2)3;5-3(6)1-2-4(7)8/h6-7,9-10H,2,4-5,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
TZGKKRWAHYXYDS-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



